N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C16H11F6NO and its molecular weight is 347.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.07448295 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Transformations
N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide and its derivatives have been studied for their unique chemical properties. For example, a study demonstrated the detrifluoromethylation of 4,4-bis(trifluoromethyl)-5-hydroxyimidazoline to afford 4-(trifluoromethyl)imidazole analogs, which could potentially act as acyl CoA:cholesterol acyltransferase (ACAT) inhibitors (Li et al., 1997).
Anticancer Potential
Several derivatives have been synthesized and tested against various human cancer cell lines. A study found that specific derivatives exhibited significant cytotoxicity against acute promyelocytic leukemia cells and were active in assays related to nuclear factor-kappa B (NFκB) and mitochondria transmembrane potential (MTP) (Tang et al., 2017).
Chiral Discrimination in NMR
Modified derivatives have been used as Chiral Solvating Agents (CSAs) for the discrimination of optically active substrates in NMR studies. The mechanism of action for recognition of chiral isomers by these CSAs is based on hydrogen bonding, aiding in the determination of optical purity (Jain et al., 2015).
Cerebral Edema Treatment
In neuroscience, specific functionalized derivatives have been identified as inhibitors of Aquaporin-4, reducing cerebral edema and improving outcomes in models of central nervous system injury. This represents a novel therapeutic approach for conditions like ischemic stroke (Farr et al., 2019).
Synthesis of Spirooxindoles
Derivatives have been utilized in the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, leading to the efficient synthesis of spirooxindoles, which are important in medicinal chemistry (Yu et al., 2011).
NF-kappaB and AP-1 Gene Expression Inhibition
Structure-activity relationship studies have been conducted on derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These studies aim to improve potential oral bioavailability for therapeutic applications (Palanki et al., 2000).
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO/c1-9-2-4-10(5-3-9)14(24)23-13-7-11(15(17,18)19)6-12(8-13)16(20,21)22/h2-8H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEACIYHUKNPOHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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